Benzoic acid, 4-butoxy-, 4-cyanophenyl ester
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Overview
Description
Benzoic acid, 4-butoxy-, 4-cyanophenyl ester is an organic compound with the molecular formula C18H17NO2 and a molecular weight of 279.3331 g/mol . It is also known by other names such as p-Cyanophenyl p-butylbenzoate and 4-Cyanophenyl 4-butylbenzoate . This compound is characterized by the presence of a benzoic acid esterified with a 4-cyanophenyl group and a 4-butoxy group.
Preparation Methods
The synthesis of benzoic acid, 4-butoxy-, 4-cyanophenyl ester can be achieved through various synthetic routes. One common method involves the esterification of 4-butoxybenzoic acid with 4-cyanophenol in the presence of a suitable catalyst . The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Benzoic acid, 4-butoxy-, 4-cyanophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzoic acid, 4-butoxy-, 4-cyanophenyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-butoxy-, 4-cyanophenyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol . This hydrolysis reaction is crucial for its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Benzoic acid, 4-butoxy-, 4-cyanophenyl ester can be compared with other similar compounds such as:
Benzoic acid, 4-cyano-, phenyl ester: This compound has a similar structure but lacks the butoxy group, which may affect its reactivity and applications.
4-Ethylbenzoic acid, 4-cyanophenyl ester: This compound has an ethyl group instead of a butoxy group, leading to differences in physical and chemical properties.
Properties
CAS No. |
54887-92-2 |
---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C18H17NO3/c1-2-3-12-21-16-10-6-15(7-11-16)18(20)22-17-8-4-14(13-19)5-9-17/h4-11H,2-3,12H2,1H3 |
InChI Key |
AHBUWWDPAGYDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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